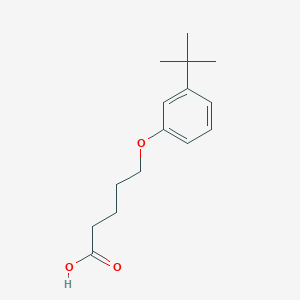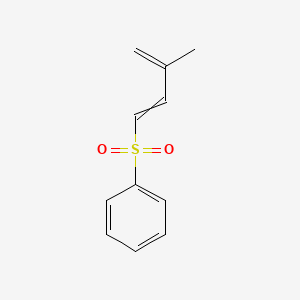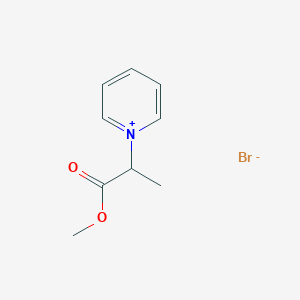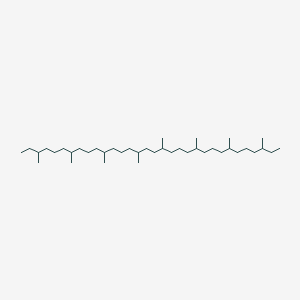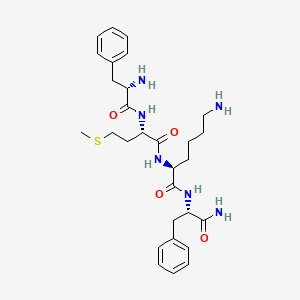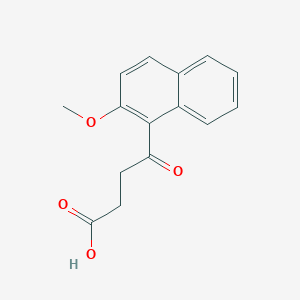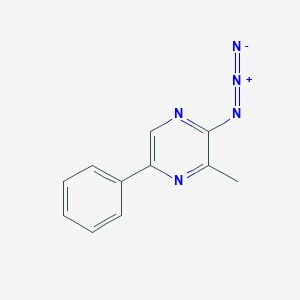
Azanium;sodium;formaldehyde;5-methyl-5-(1-methylcyclohexa-2,4-dien-1-yl)oxycyclohexa-1,3-diene;2-(2-oxidophenyl)sulfonylphenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts is a complex polymeric compound. It is synthesized through the polymerization of formaldehyde with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], resulting in a product that contains both ammonium and sodium salts. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts typically involves the following steps:
Polymerization: Formaldehyde is polymerized with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol] under controlled conditions.
Sulfonation: The polymer is then sulfonated to introduce sulfonic acid groups.
Neutralization: The sulfonated polymer is neutralized with ammonium and sodium hydroxides to form the ammonium sodium salts.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity. The process involves continuous monitoring and adjustment of the reaction parameters to optimize the polymerization and sulfonation steps.
化学反应分析
Types of Reactions
Formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties.
Substitution: The sulfonic acid groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield hydroxylated products.
科学研究应用
Formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a stabilizer in polymer chemistry.
Biology: Employed in the preparation of biological samples for microscopy and as a fixative in histology.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Industry: Applied in the production of coatings, adhesives, and water treatment chemicals.
作用机制
The mechanism of action of formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts involves its interaction with various molecular targets. The sulfonic acid groups in the polymer can form strong ionic bonds with metal ions and other positively charged species, making it effective in applications such as ion exchange and catalysis. The polymer’s structure allows it to interact with biological molecules, making it useful in medical and biological applications.
相似化合物的比较
Similar Compounds
- Formaldehyde, polymer with 4,4’-sulfonylbis[phenol]
- Naphthalenesulfonic acid, polymer with formaldehyde and 4,4’-sulfonylbis[phenol]
- Benzenesulfonic acid, polymer with formaldehyde and 4,4’-sulfonylbis[phenol]
Uniqueness
Formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts is unique due to its combination of sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol] monomers, which impart specific chemical and physical properties. The presence of both ammonium and sodium salts enhances its versatility and effectiveness in various applications, distinguishing it from other similar compounds.
属性
分子式 |
C27H32NNaO6S |
|---|---|
分子量 |
521.6 g/mol |
IUPAC 名称 |
azanium;sodium;formaldehyde;5-methyl-5-(1-methylcyclohexa-2,4-dien-1-yl)oxycyclohexa-1,3-diene;2-(2-oxidophenyl)sulfonylphenolate |
InChI |
InChI=1S/C14H18O.C12H10O4S.CH2O.H3N.Na/c1-13(9-5-3-6-10-13)15-14(2)11-7-4-8-12-14;13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14;1-2;;/h3-9,11H,10,12H2,1-2H3;1-8,13-14H;1H2;1H3;/q;;;;+1/p-1 |
InChI 键 |
ZQNCJQZOZPJIDC-UHFFFAOYSA-M |
规范 SMILES |
CC1(CC=CC=C1)OC2(CC=CC=C2)C.C=O.C1=CC=C(C(=C1)[O-])S(=O)(=O)C2=CC=CC=C2[O-].[NH4+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


phosphanium bromide](/img/structure/B14421102.png)
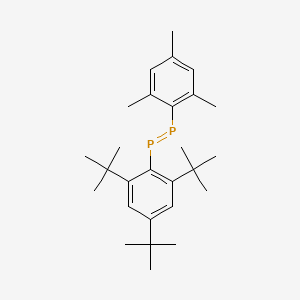
![3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione](/img/structure/B14421115.png)
![1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14421117.png)
